molecular formula C6H8N2O B112672 (4e)-4-Imino-3-methylpyridin-1(4h)-ol CAS No. 4832-24-0

(4e)-4-Imino-3-methylpyridin-1(4h)-ol

Cat. No. B112672
CAS RN: 4832-24-0
M. Wt: 124.14 g/mol
InChI Key: DENSTGVWCDAJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4e)-4-Imino-3-methylpyridin-1(4h)-ol”, also known as 4-methyl-1-pyridin-4-one, is a chemical compound with the molecular formula C6H7NO . It is a member of the pyridinol family and is commonly used in organic synthesis and pharmaceutical research . It has a pyridine ring with an imino group and a hydroxyl group attached, and it can exist in different tautomeric forms .


Molecular Structure Analysis

The molecular structure of “(4e)-4-Imino-3-methylpyridin-1(4h)-ol” consists of a pyridine ring with an imino group and a hydroxyl group attached . The molecular formula is C6H7NO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4e)-4-Imino-3-methylpyridin-1(4h)-ol” include a boiling point of 218.1°C at 760 mmHg, a flash point of 85.7°C, and a density of 1.18g/cm3 . The compound’s vapor pressure is 0.0272mmHg at 25°C, and its refractive index is 1.569 .

Scientific Research Applications

  • Tautomerism Studies : Compounds similar to (4e)-4-Imino-3-methylpyridin-1(4h)-ol have been studied for their tautomeric behaviors. For instance, studies on acridin-9-amines substituted at the exocyclic nitrogen atom, which exhibit properties similar to (4e)-4-Imino-3-methylpyridin-1(4h)-ol, have shown that these compounds can exist in both amino and imino tautomeric forms. This property is significant for understanding their spectral behaviors and interactions with solvents, making them potential probes for studying environmental properties (Ebead et al., 2005).

  • Structural and Physicochemical Studies : Investigations into the structural and physicochemical features of compounds similar to (4e)-4-Imino-3-methylpyridin-1(4h)-ol have revealed unique distributions of electrostatic potential around their molecules. This aspect is crucial for understanding their interactions with other molecules and can aid in their recognition by other molecules (Wróblewska et al., 2006).

  • Photochemical Studies : Photoinduced amino-imino tautomerism has been observed in compounds similar to (4e)-4-Imino-3-methylpyridin-1(4h)-ol. Studies have shown that such tautomerism can be induced by UV irradiation, indicating potential applications in photochemistry (Akai et al., 2006).

  • NMR and Spectroscopy : Nuclear Magnetic Resonance (NMR) and spectroscopic studies of compounds similar to (4e)-4-Imino-3-methylpyridin-1(4h)-ol have provided insights into the effect of substituents and solvents on amino-imino tautomerism. These studies help in understanding the stability and reactivity of such compounds in different environments (Baykal et al., 2006).

  • Chemical Synthesis and Reactivity : Research has also focused on the synthesis and reactivity of molecules structurally related to (4e)-4-Imino-3-methylpyridin-1(4h)-ol. These studies contribute to the development of new synthetic routes and understanding the reaction mechanisms involving such compounds (Ahmad et al., 2019).

Safety And Hazards

The safety data for “(4e)-4-Imino-3-methylpyridin-1(4h)-ol” is not specified in the available resources .

properties

IUPAC Name

1-hydroxy-3-methylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-4-8(9)3-2-6(5)7/h2-4,7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSTGVWCDAJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=CC1=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289712
Record name (4e)-4-imino-3-methylpyridin-1(4h)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4e)-4-Imino-3-methylpyridin-1(4h)-ol

CAS RN

4832-24-0
Record name NSC63057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4e)-4-imino-3-methylpyridin-1(4h)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.